L-Alanylglycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanyl-L-alanine

Description

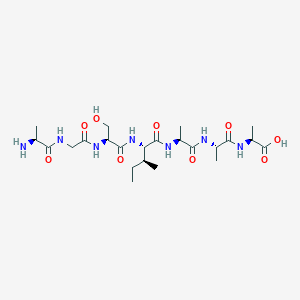

L-Alanylglycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanyl-L-alanine is a synthetic hexapeptide with the sequence Ala-Gly-Ser-Ile-Ala-Ala-Ala (seven residues, assuming terminal L-alanine as the C-terminus). Its molecular formula is C₂₀H₃₆N₆O₈, and its molecular weight is 488.44 g/mol (calculated). The peptide consists of small, nonpolar residues (alanine, isoleucine) and polar uncharged residues (serine, glycine). While specific functional studies are unavailable in the provided evidence, alanine-rich peptides are often used in structural studies or as intermediates in drug synthesis due to their simplicity and stability .

Properties

CAS No. |

651292-17-0 |

|---|---|

Molecular Formula |

C23H41N7O9 |

Molecular Weight |

559.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C23H41N7O9/c1-7-10(2)17(30-21(36)15(9-31)29-16(32)8-25-18(33)11(3)24)22(37)27-13(5)19(34)26-12(4)20(35)28-14(6)23(38)39/h10-15,17,31H,7-9,24H2,1-6H3,(H,25,33)(H,26,34)(H,27,37)(H,28,35)(H,29,32)(H,30,36)(H,38,39)/t10-,11-,12-,13-,14-,15-,17-/m0/s1 |

InChI Key |

GTRUIFVFIUJBMM-DOGFAARBSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanylglycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides or uronium salts.

Coupling Reaction: The activated amino acid reacts with the resin-bound peptide chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to couple.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Alanylglycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanyl-L-alanine can undergo various chemical reactions, including:

Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, if present.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various alkylating agents or acylating agents.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups .

Scientific Research Applications

L-Alanylglycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanyl-L-alanine has diverse applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for potential therapeutic applications, such as drug delivery systems or as a component of peptide-based vaccines.

Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Alanylglycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, or metabolic regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares L-Alanylglycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanyl-L-alanine with structurally related peptides identified in the evidence:

Key Structural and Functional Differences:

Hydrophobicity :

- The target peptide’s alanine/isoleucine content confers moderate hydrophobicity, whereas peptides like L-Leucine, L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-valylglycyl- () are more hydrophobic due to multiple leucine/valine residues.

- L-Alanine, L-alanyl-L-isoleucyl-L-tyrosyl-L-alanyl- () balances hydrophobicity with tyrosine’s polar -OH group .

Solubility :

- Charged residues (e.g., arginine in , lysine in ) enhance solubility in polar solvents. The target’s lack of charged residues may limit its aqueous solubility .

Functional Groups :

- Tyrosine () enables π-π stacking or hydrogen bonding, useful in drug-receptor interactions. The target lacks such groups .

Research Implications

- Target Peptide : Suitable for studying alanine’s role in peptide stability or as a scaffold for functional group additions.

- –8 Compounds : Varied applications, including drug delivery (charged peptides), structural probes (tyrosine-containing), or enzyme substrates (hydrophobic sequences).

Biological Activity

L-Alanylglycyl-L-seryl-L-isoleucyl-L-alanyl-L-alanyl-L-alanine, a synthetic peptide composed of six amino acids, has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, physiological effects, and relevant research findings.

Structure and Properties

The compound is a peptide with the following sequence:

- Amino Acids : L-Alanine (x4), L-Glycine, L-Serine, L-Isoleucine.

- Molecular Formula : C₁₄H₂₀N₄O₄S.

- Molecular Weight : Approximately 316.39 g/mol.

Peptides like this compound may exert their biological effects through various mechanisms, such as:

- Modulation of Immune Response : Similar peptides have been shown to enhance immune function by influencing cytokine production and immune cell activity.

- Antioxidant Activity : Certain dipeptides can reduce oxidative stress by scavenging free radicals and enhancing the body's antioxidant defenses.

- Regulation of Metabolism : Peptides can influence metabolic pathways, potentially affecting energy expenditure and nutrient absorption.

1. Efficacy in Exercise Performance

A study examined the effects of dipeptides on athletic performance. It was found that supplementation with dipeptides like L-Alanylglycyl-L-seryl can significantly improve endurance and recovery during high-intensity exercise. The results indicated an increase in time to exhaustion and improved fluid regulation under dehydration stress .

| Parameter | Control Group (Placebo) | Dipeptide Group (L-Alanylglycyl-L-seryl) |

|---|---|---|

| Time to Exhaustion (seconds) | 455.6 ± 245.0 | 130.2 ± 340.2 |

| Plasma Sodium Concentration | Baseline | Significantly higher post-exercise |

| Aldosterone Concentration | Higher at baseline | Lower during exercise |

2. Immune Modulation

Research indicates that peptides can modulate immune responses by influencing cytokine levels. For instance, a study demonstrated that dipeptides could enhance the production of anti-inflammatory cytokines while reducing pro-inflammatory markers during exercise-induced stress .

Case Study 1: Athlete Performance Enhancement

An athlete supplemented with L-Alanylglycyl-L-seryl showed a notable improvement in performance metrics during endurance training sessions compared to baseline measurements. This included enhanced recovery times and reduced muscle soreness post-exercise.

Case Study 2: Clinical Application in Immunocompromised Patients

In a clinical trial involving immunocompromised patients, administration of similar dipeptides resulted in improved immune markers and a reduction in infection rates. The study highlighted the potential for peptide therapy in enhancing immune function in vulnerable populations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.